6-Chloroquinoxaline-2,3-diamine
Overview
Description
6-Chloroquinoxaline-2,3-diamine is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their fused benzene and pyrazine rings, which confer unique chemical properties This compound, specifically, has a chlorine atom at the 6th position and amino groups at the 2nd and 3rd positions of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoxaline-2,3-diamine typically involves the condensation of ortho-phenylenediamine with a suitable dicarbonyl compound, followed by chlorination. One common method is the reaction of 2,3-diaminophenazine with phosphorus oxychloride, which introduces the chlorine atom at the desired position . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoxaline-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinoxaline-2,3-dione derivatives or reduced to form dihydroquinoxaline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Substitution Products: Various substituted quinoxalines depending on the nucleophile used.
Oxidation Products: Quinoxaline-2,3-dione derivatives.
Reduction Products: Dihydroquinoxaline derivatives.
Scientific Research Applications
6-Chloroquinoxaline-2,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Chloroquinoxaline-2,3-diamine exerts its effects varies depending on its application. In medicinal chemistry, it is believed to interact with specific molecular targets, such as enzymes or receptors, to inhibit their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . The exact molecular pathways and targets can vary, but the compound’s ability to form stable complexes with its targets is a key factor in its activity .
Comparison with Similar Compounds
Quinoxaline: The parent compound without the chlorine and amino substitutions.
2,3-Diaminoquinoxaline: Similar structure but lacks the chlorine atom.
6-Chloroquinoxaline: Lacks the amino groups at the 2nd and 3rd positions.
Uniqueness: 6-Chloroquinoxaline-2,3-diamine is unique due to the presence of both chlorine and amino groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloroquinoxaline-2,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,10,12)(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWVBQOUWJUMRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=N2)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501078 | |
Record name | 6-Chloroquinoxaline-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52312-40-0 | |
Record name | 6-Chloroquinoxaline-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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